Estradiol Valerate EP Impurity H Estradiol Valerate EP Impurity H
Brand Name: Vulcanchem
CAS No.: 1421283-56-8
VCID: VC0137922
InChI: InChI=1S/C28H40O4/c1-4-6-8-24(29)22-17-21-18(16-25(22)30)10-11-20-19(21)14-15-28(3)23(20)12-13-26(28)32-27(31)9-7-5-2/h16-17,19-20,23,26,30H,4-15H2,1-3H3/t19-,20+,23-,26-,28-/m0/s1
SMILES: CCCCC(=O)C1=C(C=C2CCC3C(C2=C1)CCC4(C3CCC4OC(=O)CCCC)C)O
Molecular Formula: C28H40O4
Molecular Weight: 440.6 g/mol

Estradiol Valerate EP Impurity H

CAS No.: 1421283-56-8

Cat. No.: VC0137922

Molecular Formula: C28H40O4

Molecular Weight: 440.6 g/mol

* For research use only. Not for human or veterinary use.

Estradiol Valerate EP Impurity H - 1421283-56-8

Specification

CAS No. 1421283-56-8
Molecular Formula C28H40O4
Molecular Weight 440.6 g/mol
IUPAC Name [(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-2-pentanoyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate
Standard InChI InChI=1S/C28H40O4/c1-4-6-8-24(29)22-17-21-18(16-25(22)30)10-11-20-19(21)14-15-28(3)23(20)12-13-26(28)32-27(31)9-7-5-2/h16-17,19-20,23,26,30H,4-15H2,1-3H3/t19-,20+,23-,26-,28-/m0/s1
Standard InChI Key RHEHQVRHZNOVQO-JGUUJACASA-N
Isomeric SMILES CCCCC(=O)C1=C(C=C2CC[C@@H]3[C@@H](C2=C1)CC[C@]4([C@H]3CC[C@@H]4OC(=O)CCCC)C)O
SMILES CCCCC(=O)C1=C(C=C2CCC3C(C2=C1)CCC4(C3CCC4OC(=O)CCCC)C)O
Canonical SMILES CCCCC(=O)C1=C(C=C2CCC3C(C2=C1)CCC4(C3CCC4OC(=O)CCCC)C)O

Introduction

Chemical Identity and Properties

Estradiol Valerate EP Impurity H (CAS 1421283-56-8) is chemically known as 3-hydroxy-2-pentanoylestra-1,3,5(10)-trien-17β-yl pentanoate according to European Pharmacopoeia nomenclature . It is also referred to as 2-Valeryl-17β-estradiol 17-Valerate in scientific literature . This compound is classified as a specific impurity associated with Estradiol Valerate, a synthetic estrogen widely used in hormone replacement therapy and other medical applications.

Physical and Chemical Characteristics

The key physicochemical properties of Estradiol Valerate EP Impurity H are summarized in the following table:

PropertyValue
CAS Number1421283-56-8
Molecular FormulaC28H40O4
Molecular Weight440.61 g/mol
IUPAC Name[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-2-pentanoyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate
Standard InChIInChI=1S/C28H40O4/c1-4-6-8-24(29)22-17-21-18(16-25(22)30)10-11-20-19(21)14-15-28(3)23(20)12-13-26(28)32-27(31)9-7-5-2/h16-17,19-20,23,26,30H,4-15H2,1-3H3
Standard InChIKeyRHEHQVRHZNOVQO-JGUUJACASA-N

The compound features a steroidal backbone characteristic of estradiol derivatives, with specific modifications including pentanoate ester groups .

Structural Characteristics and Relation to Parent Compound

Estradiol Valerate EP Impurity H represents a structural variant of Estradiol Valerate (C23H32O3), which is a synthetic estrogen used in hormone replacement therapy . The impurity differs from the parent compound by having an additional pentanoyl group at the 2-position of the estradiol structure, while maintaining the pentanoate ester at the 17-position .

Structural Comparison with Parent Compound

The structural relationship between Estradiol Valerate and its EP Impurity H involves modification at the aromatic A-ring of the steroid nucleus. While Estradiol Valerate has an unsubstituted A-ring except for the 3-hydroxyl group, Impurity H contains an additional pentanoyl substituent at position 2 . This structural modification significantly alters the compound's chromatographic behavior and physical properties, allowing for its identification and quantification in analytical procedures .

Significance in Pharmaceutical Quality Control

Estradiol Valerate EP Impurity H plays a crucial role in pharmaceutical quality control processes for medications containing Estradiol Valerate. As a specific impurity identified by regulatory authorities, its presence must be monitored and limited in pharmaceutical formulations.

Regulatory Importance

The European Pharmacopoeia establishes specific limits for Estradiol Valerate EP Impurity H in pharmaceutical preparations. This regulatory framework ensures that medications containing Estradiol Valerate meet stringent quality and safety standards . The monitoring of this impurity is part of the broader International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines that govern pharmaceutical impurities.

Analytical Methods for Detection and Quantification

Several analytical techniques have been developed and validated for the detection and quantification of Estradiol Valerate EP Impurity H in pharmaceutical preparations.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) represents the primary analytical technique for quantifying this impurity. The European Pharmacopoeia specifies a validated reversed-phase HPLC method for the determination of related substances in Estradiol Valerate .

A typical chromatographic system for analysis includes:

  • A liquid chromatograph equipped with a 280-nm detector

  • A 4-mm × 30-cm column containing packing L1 (C18 silica)

  • Appropriate mobile phase composition to achieve separation of the impurity from the parent compound

Method Validation Parameters

Validated analytical methods for Estradiol Valerate EP Impurity H determination typically address the following parameters:

ParameterTypical Specification
SpecificityClear separation from other impurities and active ingredient
LinearityR² > 0.99 across the working range
AccuracyRecovery typically 98-102%
PrecisionRSD < 2%
Detection LimitTypically 0.05% of the main component
Quantitation LimitTypically 0.15% of the main component

These validation parameters ensure that the analytical method provides reliable and reproducible results for quality control purposes .

Comparison with Other Estradiol Valerate Impurities

The European Pharmacopoeia identifies several impurities associated with Estradiol Valerate, each designated by alphabetical identifiers (A through J) . Estradiol Valerate EP Impurity H represents one component of this impurity profile.

Comparative Overview of Selected Estradiol Valerate Impurities

ImpurityChemical IdentityMolecular FormulaMolecular Weight (g/mol)
Impurity AEstradiolC18H24O2272.3
Impurity B17α-Estradiol 17-valerateC23H32O3356.5
Impurity CEstratriene derivativeC23H30O3354.4
Impurity DUnknown structureC24H34O3370.5
Impurity EUnknown structureC28H40O4440.6
Impurity H (subject)2-Valeryl-17β-estradiol 17-ValerateC28H40O4440.6

This comparison highlights the structural diversity among impurities that may be present in Estradiol Valerate pharmaceutical products .

Synthetic Origin and Formation Pathways

Estradiol Valerate EP Impurity H can originate through several pathways during the synthesis, processing, or storage of Estradiol Valerate.

Regulatory Guidelines and Specifications

Regulatory bodies establish specific guidelines for controlling Estradiol Valerate EP Impurity H in pharmaceutical products.

European Pharmacopoeia Requirements

The European Pharmacopoeia monograph for Estradiol Valerate sets specifications for impurities, including Impurity H. These specifications typically include:

  • Identification tests that can detect the presence of specific impurities

  • Quantitative limits, usually expressed as percentage relative to the main component

  • Validated analytical procedures for determination

ICH Guidelines Application

The International Council for Harmonisation (ICH) guidelines, particularly ICH Q3A and Q3B, provide frameworks for establishing acceptance criteria for impurities in new drug substances and products. For Estradiol Valerate EP Impurity H, these guidelines inform:

  • Reporting thresholds (typically 0.05%)

  • Identification thresholds (typically 0.10%)

  • Qualification thresholds (typically 0.15%)

These regulatory specifications ensure that pharmaceutical manufacturers maintain consistent quality control of their products.

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